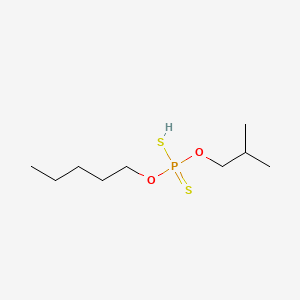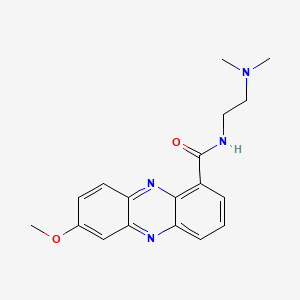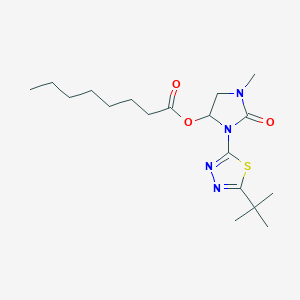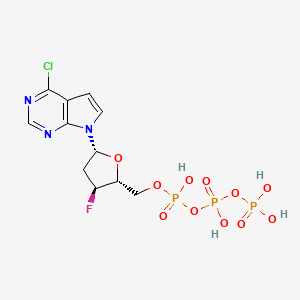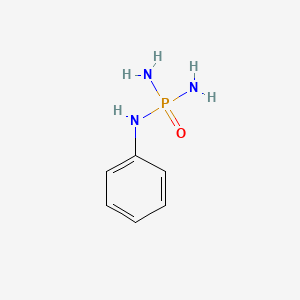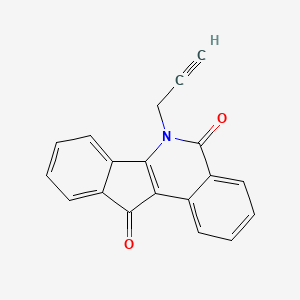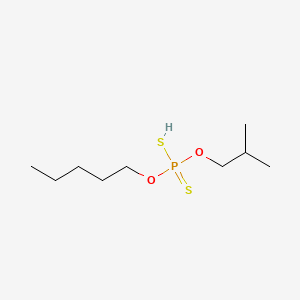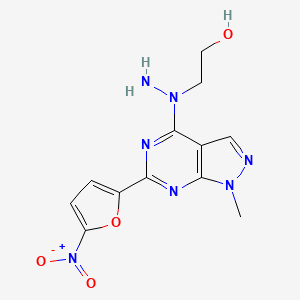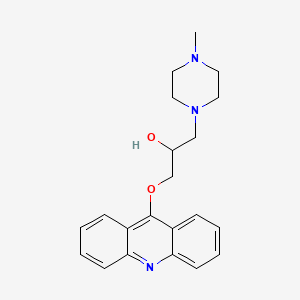
Lauric acid, 2-hydroxy-1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauric acid, 2-hydroxy-1-methylethyl ester, also known as dodecanoic acid, 2-hydroxy-1-methylethyl ester, is a hydroxylated fatty acid ester. This compound is a derivative of lauric acid, a saturated medium-chain fatty acid commonly found in coconut oil and palm kernel oil. It is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lauric acid, 2-hydroxy-1-methylethyl ester can be synthesized through the esterification of lauric acid with 2-hydroxy-1-methylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. Lauric acid is reacted with 2-hydroxy-1-methylethanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is then purified through distillation to obtain a high-purity ester.
Analyse Chemischer Reaktionen
Types of Reactions
Lauric acid, 2-hydroxy-1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of lauric acid, 2-oxo-1-methylethyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: Lauric acid, 2-oxo-1-methylethyl ester.
Reduction: Lauric acid, 2-hydroxy-1-methylethanol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Lauric acid, 2-hydroxy-1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: It is studied for its antimicrobial properties and its role in lipid metabolism.
Medicine: Research is being conducted on its potential use as an antimicrobial agent and its effects on lipid metabolism and cholesterol levels.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of lauric acid, 2-hydroxy-1-methylethyl ester involves its interaction with cellular membranes and metabolic pathways. The hydroxyl group allows it to interact with lipid bilayers, disrupting the membrane structure and leading to antimicrobial effects. Additionally, it can be metabolized by enzymes in the liver to produce energy and other metabolites, influencing lipid metabolism and cholesterol levels.
Vergleich Mit ähnlichen Verbindungen
Lauric acid, 2-hydroxy-1-methylethyl ester can be compared with other similar compounds such as:
Lauric acid, methyl ester: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Lauric acid, ethyl ester: Similar to the methyl ester but with a longer alkyl chain, affecting its solubility and reactivity.
Lauric acid, 2-hydroxyethyl ester: This compound has a similar structure but with a different hydroxyl group position, influencing its chemical properties and reactivity.
This compound is unique due to the presence of both the hydroxyl and ester functional groups, which provide it with distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
107328-11-0 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
1-hydroxypropan-2-yl dodecanoate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-14(2)13-16/h14,16H,3-13H2,1-2H3 |
InChI-Schlüssel |
SVWZGNLBKFWCMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


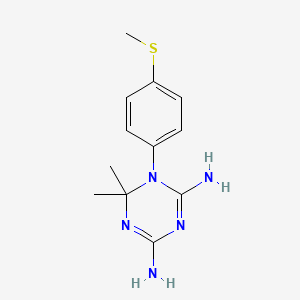
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
